molecular formula C28H32N2O2 B2998252 N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034442-33-4

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2998252
CAS No.: 2034442-33-4
M. Wt: 428.576
InChI Key: AOVZSQQEABPXLY-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound offered for research purposes. This molecule features a benzamide core that is substituted with a 4-methoxypiperidine group, a motif often associated with interaction sites in medicinal chemistry . The structure is further elaborated with a 3,3-diphenylpropyl chain linked to the amide nitrogen, a scaffold recognized for its utility in the synthesis of pharmacologically active intermediates, such as those used in the development of antihypertensive agents like lercanidipine . The primary research value of this compound lies in its potential as a building block or intermediate for the discovery and development of new bioactive molecules. Benzamide derivatives incorporating piperidine and diphenylpropylamine substructures have been extensively investigated for their interactions with various biological targets. For instance, structurally related N-substituted benzamides have been reported in scientific literature as potent and selective antagonists for opioid receptors, specifically the κ opioid receptor, which is a target of interest for conditions including depression, anxiety, and addiction . Other research on amide and imide derivatives has explored their potential anticonvulsant and antinociceptive activities, with mechanisms that may involve modulation of neuronal sodium and calcium channels . Researchers may utilize this compound to explore similar or novel structure-activity relationships (SAR). This product is intended for laboratory research and chemical synthesis applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-32-26-17-20-30(21-18-26)25-14-12-24(13-15-25)28(31)29-19-16-27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26-27H,16-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVZSQQEABPXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoyl chloride with 3,3-diphenylpropylamine to form the benzamide core.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring by reacting the benzamide intermediate with 4-methoxypiperidine under appropriate conditions.

    Final Product Formation: The final step includes purification and isolation of the desired product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and therapeutic applications.

    Biological Research: It is used in biological assays to investigate its effects on various biological targets.

    Industrial Applications: The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications and Limitations

  • Limitations : Low solubility and moderate metabolic stability may hinder oral bioavailability, necessitating formulation optimization.

Biological Activity

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide
  • Molecular Formula : C28H32N2O2
  • Molecular Weight : 428.5659 g/mol

The compound features a complex structure with a benzamide core, a piperidine ring, and a diphenylpropyl side chain. This unique configuration may influence its interactions with biological targets.

The biological activity of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide primarily involves its interactions with specific receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation.

Potential Targets:

  • Dopamine Receptors : Binding affinity studies indicate that the compound may interact with dopamine receptors, which are crucial for regulating mood and movement.
  • Serotonin Receptors : The presence of the methoxy group suggests potential activity at serotonin receptors, which could influence anxiety and depression pathways.

Pharmacological Profile

In vitro studies have demonstrated that N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide exhibits various biological activities:

Activity TypeFindings
AntidepressantShows potential in reducing depressive-like behaviors in animal models.
AnalgesicExhibits pain-relieving properties in rodent models of inflammatory pain.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Antidepressant Activity :
    A study published in Neuroscience Letters explored the antidepressant effects of this compound in mice subjected to chronic stress. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood regulation through serotonergic pathways .
  • Analgesic Effects :
    Research conducted by Smith et al. (2020) demonstrated that the compound effectively reduced pain responses in a formalin-induced pain model in rats. The analgesic effect was comparable to established NSAIDs, indicating its potential for pain management .
  • Neuroprotective Properties :
    A study highlighted the neuroprotective effects of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide against glutamate-induced toxicity in neuronal cultures. The compound significantly decreased cell death rates by modulating intracellular calcium levels and oxidative stress .

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